molecular formula C44H55N9O14S2 B12294305 H-DL-Tyr(SO3H)-DL-xiThr-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2

H-DL-Tyr(SO3H)-DL-xiThr-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2

Cat. No.: B12294305
M. Wt: 998.1 g/mol
InChI Key: SOFCPCAYNWWFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-DL-Tyr(SO3H)-DL-xiThr-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2 is a synthetic peptide composed of various amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Tyr(SO3H)-DL-xiThr-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2 involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly is complete, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product .

Chemical Reactions Analysis

Types of Reactions

H-DL-Tyr(SO3H)-DL-xiThr-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or sulfone, while reduction of disulfide bonds yields free thiols .

Scientific Research Applications

H-DL-Tyr(SO3H)-DL-xiThr-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2 has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and sensors

Mechanism of Action

The mechanism of action of H-DL-Tyr(SO3H)-DL-xiThr-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2 depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The peptide’s structure allows it to bind to specific molecular targets, influencing various biochemical pathways .

Properties

IUPAC Name

4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-[[2-[[2-[[2-[[2-[[2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H55N9O14S2/c1-24(54)38(53-40(59)30(45)18-26-12-14-28(15-13-26)67-69(64,65)66)44(63)48-23-36(55)49-34(20-27-22-47-31-11-7-6-10-29(27)31)42(61)50-32(16-17-68-2)41(60)52-35(21-37(56)57)43(62)51-33(39(46)58)19-25-8-4-3-5-9-25/h3-15,22,24,30,32-35,38,47,54H,16-21,23,45H2,1-2H3,(H2,46,58)(H,48,63)(H,49,55)(H,50,61)(H,51,62)(H,52,60)(H,53,59)(H,56,57)(H,64,65,66)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFCPCAYNWWFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H55N9O14S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

998.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.